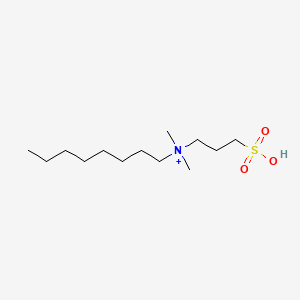

Dimethyl(octyl)(3-sulfopropyl)azanium

Description

BenchChem offers high-quality Dimethyl(octyl)(3-sulfopropyl)azanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl(octyl)(3-sulfopropyl)azanium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H30NO3S+ |

|---|---|

Molecular Weight |

280.45 g/mol |

IUPAC Name |

dimethyl-octyl-(3-sulfopropyl)azanium |

InChI |

InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3/p+1 |

InChI Key |

QZRAABPTWGFNIU-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Zwitterionic Advantage: A Technical Guide to Dimethyl(octyl)(3-sulfopropyl)azanium and its Class in Advancing Research and Drug Development

For Immediate Release

A deep dive into the core advantages of zwitterionic detergents, specifically focusing on sulfobetaines like Dimethyl(octyl)(3-sulfopropyl)azanium (SB3-8), reveals their pivotal role in modern proteomics, structural biology, and pharmaceutical formulation. This technical guide, designed for researchers, scientists, and drug development professionals, elucidates the unique physicochemical properties of these versatile molecules and provides practical insights into their application.

The Zwitterionic Edge: A Harmonious Blend of Properties

Zwitterionic detergents occupy a unique space in the surfactant world, bridging the gap between harsh ionic detergents and milder non-ionic ones. Their defining feature is a head group containing both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1][2] This dual nature confers a powerful combination of abilities: they can effectively disrupt protein-protein interactions, similar to ionic detergents, while being gentle enough to preserve the native structure and function of proteins, a characteristic they share with non-ionic detergents.[2][3]

This unique combination of properties makes them invaluable in a variety of applications, from solubilizing complex membrane proteins for structural studies to formulating delicate drug delivery systems.

Physicochemical Properties: A Comparative Overview

The performance of a detergent is intrinsically linked to its physicochemical properties. Key parameters include the critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles, and the molecular weight. A higher CMC can be advantageous for easy removal of the detergent during purification processes.[4]

Here, we compare the properties of Dimethyl(octyl)(3-sulfopropyl)azanium (SB3-8) with other commonly used sulfobetaine detergents:

| Detergent | Synonym | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) |

| Dimethyl(octyl)(3-sulfopropyl)azanium | SB3-8, Octyl sulfobetaine | 279.44 [5][6][7][8] | 390 mM [9] |

| 3-(Decyldimethylammonio)propanesulfonate | SB3-10 | 307.5 | 30-40 mM |

| 3-(Dodecyldimethylammonio)propanesulfonate | SB3-12 | 335.5 | 2-4 mM |

| 3-(N,N-Dimethylmyristylammonio)propanesulfonate | SB3-14 | 363.6 | 0.1-0.4 mM |

This table clearly illustrates the trend within the sulfobetaine family: as the length of the hydrophobic alkyl chain increases, the CMC decreases, indicating the formation of more stable micelles. The relatively high CMC of SB3-8 makes it a good candidate for applications where easy removal is desired.

Applications in Protein Science: Unlocking the Proteome

Zwitterionic detergents have become indispensable tools in proteomics and structural biology, particularly for the study of challenging proteins like integral membrane proteins and for their use in techniques like two-dimensional gel electrophoresis (2D-PAGE).

Solubilization of Membrane Proteins

Membrane proteins, embedded within the lipid bilayer, are notoriously difficult to extract and study in their native, functional state. Zwitterionic detergents excel at solubilizing these proteins by creating a microenvironment that mimics the cell membrane, thereby preserving their structure and activity.[10][11] The mechanism involves the detergent monomers partitioning into the lipid bilayer, disrupting it, and forming mixed micelles with the membrane proteins and lipids.

A general workflow for membrane protein solubilization is as follows:

Caption: A generalized workflow for membrane protein solubilization using zwitterionic detergents.

Experimental Protocol: Solubilization of Membrane Proteins

-

Membrane Preparation:

-

Harvest cells and wash with an appropriate buffer (e.g., PBS).

-

Lyse the cells using a suitable method (e.g., sonication, French press).

-

Isolate the membrane fraction by ultracentrifugation.[12]

-

Wash the membrane pellet to remove soluble proteins.

-

-

Solubilization:

-

Resuspend the membrane pellet in a solubilization buffer containing the zwitterionic detergent (e.g., 1-2% w/v SB3-8), buffering agents (e.g., Tris-HCl), salts (e.g., NaCl), and protease inhibitors.

-

Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to allow for micelle formation and protein extraction.[11]

-

Perform a high-speed centrifugation step to pellet any insoluble material.[11]

-

-

Downstream Processing:

Solubilization of Inclusion Bodies

Recombinant proteins overexpressed in bacterial systems often form insoluble aggregates known as inclusion bodies.[15][16] Zwitterionic detergents, sometimes in combination with other chaotropic agents, can be used to solubilize these aggregates, facilitating the refolding of the protein into its active conformation.[17][18]

Experimental Protocol: Solubilization of Inclusion Bodies

-

Isolation of Inclusion Bodies:

-

Lyse the bacterial cells expressing the recombinant protein.

-

Centrifuge the lysate at a low speed to pellet the inclusion bodies.

-

Wash the inclusion body pellet with a buffer containing a low concentration of a non-ionic detergent (e.g., Triton X-100) to remove contaminating proteins and lipids.[16]

-

-

Solubilization:

-

Resuspend the washed inclusion bodies in a solubilization buffer containing a zwitterionic detergent (e.g., 2% N-Lauroylsarcosine, a zwitterionic detergent) and a reducing agent (e.g., DTT) to break disulfide bonds.

-

Incubate with stirring for 1-2 hours at room temperature.[9]

-

Centrifuge to remove any remaining insoluble material.

-

-

Refolding and Purification:

-

The solubilized protein is then subjected to a refolding process, often involving dialysis or rapid dilution to remove the denaturant and allow the protein to refold.

-

The refolded protein can then be purified using standard chromatographic techniques.

-

Advancements in Drug Development and Formulation

The unique properties of zwitterionic molecules are increasingly being leveraged in the field of drug development, particularly in the formulation of drug delivery systems. While much of the research has focused on zwitterionic polymers, the principles also apply to small-molecule zwitterionic surfactants.

Zwitterionic Liposomes and Nanoparticles

Zwitterionic lipids and polymers are used to create liposomes and nanoparticles that exhibit enhanced stability, biocompatibility, and prolonged circulation times in the bloodstream.[18][19][20] The zwitterionic surface creates a tightly bound hydration layer that resists protein adsorption (the "antifouling" effect), which in turn helps to evade the immune system.[21]

Caption: A simplified diagram illustrating the advantages of a zwitterionic drug delivery vehicle.

These advanced drug carriers can be designed to release their therapeutic payload in response to specific physiological cues, such as a change in pH, leading to more targeted and effective treatments.

Conclusion: A Versatile Tool for Modern Science

Zwitterionic detergents, exemplified by Dimethyl(octyl)(3-sulfopropyl)azanium (SB3-8), offer a unique and powerful set of properties that make them indispensable in a wide range of scientific disciplines. Their ability to solubilize and stabilize proteins while maintaining their native structure has revolutionized proteomics and structural biology. Furthermore, the principles of zwitterionic chemistry are driving innovation in drug delivery, paving the way for more effective and targeted therapies. As research continues to delve into the complexities of biological systems, the "zwitterionic advantage" will undoubtedly play an increasingly crucial role in enabling new discoveries and advancements.

References

- Hoffmann, J., et al. (2025). A cryo-EM study of the ABC transporter MsbA in 12 different membrane mimetics. To be published.

-

NovoPro. (2023, September 30). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]

-

G-Biosciences. (2017, September 12). Role of Non-Detergent Sulfobetaines in Protein Purification. Retrieved from [Link]

- Nagy, Z., et al. (2021). DETERGENT AIDED REFOLDING AND PURIFICATION OF RECOMBINANT XIAP FROM INCLUSION BODIES. Studia Universitatis Babeș-Bolyai Chemia, 66(1), 355-366.

- Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry, 59(25), 2345-2357.

- Singh, S. M., & Panda, A. K. (2005). Solubilization and refolding of bacterial inclusion body proteins. Journal of bioscience and bioengineering, 99(4), 303-310.

-

MilliporeSigma. (n.d.). Handling Inclusion Bodies in Recombinant Protein Expression. Retrieved from [Link]

- Vogt, G., & Argos, P. (1997). Protein thermal stability: hydrogen bonds or internal packing?. Folding and Design, 2(1), S40-S46.

-

Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers or Detergents. Retrieved from [Link]

-

TechConnect. (n.d.). Zwitterionic Polymer Surfactants for Drug Delivery. Retrieved from [Link]

- Zhang, L., et al. (2017). Biodegradable zwitterionic sulfobetaine polymer and its conjugate with paclitaxel for sustained drug delivery.

- Rudolph, R., & Lilie, H. (1996). In vitro folding of inclusion body proteins. FASEB journal, 10(1), 49-56.

-

Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

-

PureSynth. (n.d.). Dimethyl(N-Octyl)(3-Sulfopropyl)Ammonium Hydroxide Inner Salt [For Biochemical Research] 98.0%(HPLC). Retrieved from [Link]

-

Graphviz. (2022, October 2). dot. Retrieved from [Link]

- Walsh, C. (2018). Design, Synthesis and Characterization of Novel Zwitterionic Lipids for Drug and siRNA Delivery Applications. eScholarship, University of California.

-

Thejesh GN. (2021, June 28). Drawings as Code – DOT and Graphviz. Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

- Valax, P., & Georgiou, G. (1993). Large-Scale Recovery of Protein Inclusion Bodies by Continuous Centrifugation. In Protein Refolding (pp. 97-106). American Chemical Society.

- Sercombe, L., et al. (2023). Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. Journal of Liposome Research, 33(4), 307-323.

-

U.S. Environmental Protection Agency. (2023, November 1). 1-Octanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt. Retrieved from [Link]

- Al-Hossainy, N., et al. (2022). Quality by Design Approach in Liposomal Formulations: Robust Product Development. Pharmaceutics, 14(12), 2828.

- Momekova, D., & Rangelov, S. (2022).

-

Gaylord Chemical Company. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Retrieved from [Link]

-

Stack Overflow. (2017, July 12). Relation between graphviz, the DOT format and cgraph?. Retrieved from [Link]

- Sirsi, S. R., & Borden, M. A. (2014). Microbubble-mediated ultrasound therapy: A review of its potential in cancer treatment. Bubble science, engineering and technology, 6(1), 22-38.

-

PureSynth. (n.d.). Dimethyl(N-Octyl)(3-Sulfopropyl)Ammonium Hydroxide Inner Salt [For Biochemical Research] 98.0%(HPLC). Retrieved from [Link]

- Li, D., et al. (2025). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Journal of Pharmaceutical Analysis.

-

Theoretical and Computational Biophysics Group. (n.d.). Membrane Proteins Tutorial. Retrieved from [Link]

- Park, S. H., & Opella, S. J. (2011). Influence of solubilizing environments on membrane protein structures. Trends in biochemical sciences, 36(2), 86-94.

Sources

- 1. Stabilization versus flexibility: Detergent‐dependent trade‐offs in neurotensin receptor 1 GPCR ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. thejeshgn.com [thejeshgn.com]

- 7. researchgate.net [researchgate.net]

- 8. pure-synth.com [pure-synth.com]

- 9. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]

- 10. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 11. Large-Scale Recovery of Protein Inclusion Bodies by Continuous Centrifugation | Springer Nature Experiments [experiments.springernature.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stabilization versus flexibility: detergent-dependent trade-offs in neurotensin receptor 1 GPCR ensembles | bioRxiv [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. briefs.techconnect.org [briefs.techconnect.org]

- 20. Design, Synthesis and Characterization of Novel Zwitterionic Lipids for Drug and siRNA Delivery Applications [escholarship.org]

- 21. What is 3-[Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate(DMAPS)?_Chemicalbook [chemicalbook.com]

The Strategic Use of Dimethyl(octyl)(3-sulfopropyl)azanium (SB3-8) in Membrane Protein Science

This technical guide details the strategic application of Dimethyl(octyl)(3-sulfopropyl)azanium (SB3-8), a short-chain zwitterionic detergent. Unlike standard low-CMC detergents (e.g., DDM, LMNG) used for stable protein extraction, SB3-8 is a specialized tool for high-resolution NMR, rapid detergent removal, and protein refolding.[1]

Content Type: Technical Guide | Focus: Solubilization, NMR, & Refolding

Executive Summary

Dimethyl(octyl)(3-sulfopropyl)azanium , commonly referred to as SB3-8 (or Anzergent® 3-8), is a zwitterionic sulfobetaine detergent characterized by an exceptionally high Critical Micelle Concentration (CMC ~390 mM) and a short octyl (C8) tail.

While most membrane protein workflows prioritize low-CMC detergents to maintain stable micelles at low concentrations, SB3-8 exploits the opposite extreme. Its high CMC creates a "dynamic" micellar environment that is uniquely advantageous for solution NMR (due to small micelle size) and protein refolding (due to rapid removal by dialysis). This guide outlines the physicochemical basis of SB3-8 and provides validated protocols for its use.

Part 1: Physicochemical Profile & The "High-CMC Paradox"

The utility of SB3-8 dictates a departure from standard detergent logic. In typical extractions, a high CMC is a liability; in SB3-8 applications, it is the primary functional feature.[1]

Table 1: Core Physicochemical Properties of SB3-8

| Property | Value | Implication for Experimental Design |

| Chemical Formula | C₁₃H₂₉NO₃S | Zwitterionic headgroup (sulfonate + quaternary amine).[2] |

| Molecular Weight | 279.44 g/mol | Small molecule; permeates dialysis membranes rapidly. |

| CMC (H₂O) | ~390 mM (~11%) | Critical: Requires massive concentrations to form micelles. Below this, it acts as a monomeric surfactant/hydrotrope.[1] |

| Micelle Size (MW) | ~5–10 kDa | Extremely small. Ideal for solution NMR as it minimizes the effective rotational correlation time ( |

| Charge | Net Zero (Zwitterionic) | Compatible with Ion Exchange Chromatography (IEX) and Isoelectric Focusing (IEF). |

| Agg. Number | Low (< 20) | Forms small, unstable micelles that rapidly break down upon dilution.[1] |

The Mechanistic Advantage

SB3-8 operates differently than "sticky" detergents like DDM.

-

Dynamic Equilibrium: The monomer-micelle exchange rate is extremely fast.

-

Non-Denaturing (Conditional): While C8 tails are often considered harsh because they can intrude into protein crevices, the zwitterionic headgroup mitigates the charge-based denaturation seen with SDS.

-

Rapid Stripping: Because the CMC is ~400 mM, diluting a sample 10-fold renders the detergent almost entirely monomeric, forcing it to release the protein (useful for refolding or exchanging into lipids).[1]

Figure 1: Mechanistic comparison. SB3-8 exists in a rapid equilibrium, allowing instant "on/off" control via concentration changes, unlike the "locked" state of low-CMC detergents.[1]

Part 2: Strategic Applications

High-Resolution Solution NMR

For membrane proteins < 30 kDa, SB3-8 is a gold standard for solution NMR.

-

Problem: Large detergent micelles (e.g., DDM ~70 kDa) attach to the protein, causing the complex to tumble slowly. This broadens NMR peaks, obscuring data.[1]

-

SB3-8 Solution: Its micelle is negligible in size. The Protein-Detergent Complex (PDC) is barely larger than the protein itself, yielding sharper peaks and better spectral resolution.

Protein Refolding & Inclusion Body Recovery

SB3-8 is used to solubilize inclusion bodies in a manner that allows for refolding by dilution .

-

Mechanism: You solubilize the aggregate at >400 mM SB3-8. You then dilute the sample into a refolding buffer. Because the CMC is so high, the detergent monomers disperse immediately, preventing the formation of "trapped" misfolded intermediates often seen when removing DDM or Triton.[1]

2D Electrophoresis (2-DE)

SB3-8 is a standard component in rehydration buffers for 2-DE of membrane proteins. Its zwitterionic nature allows solubilization without interfering with the isoelectric focusing (IEF) gradient (unlike SDS, which is anionic and incompatible with IEF).

Part 3: Validated Experimental Protocols

Protocol A: High-Concentration Solubilization for NMR

Use this protocol for small membrane proteins (e.g., GPCR fragments, bacterial outer membrane proteins) requiring structural analysis.[1]

Reagents:

-

SB3-8 Powder (High Purity, Anzergent® grade).

-

Buffer: 20 mM Phosphate or TRIS, pH 7.0–8.0 (avoid high salt if possible to keep viscosity manageable, though SB3-8 is salt-tolerant).[1]

Workflow:

-

Pellet Preparation: Isolate membranes containing your target protein. Wash thoroughly to remove soluble contaminants.

-

Detergent Addition (The Critical Step):

-

Incubation: Agitate gently at 4°C for 2–4 hours.

-

Clarification: Ultracentrifuge at 100,000 x g for 45 minutes. Collect the supernatant.

-

Validation (Self-Check):

-

Measure A280.

-

Run FSEC (Fluorescence-Detection Size Exclusion Chromatography).

-

Success Criteria: A symmetrical peak corresponding to the monomeric protein size (shifted slightly larger) indicates successful solubilization. A void-volume peak indicates aggregation.

-

Protocol B: Refolding via Rapid Dilution

Use this for recovering active protein from inclusion bodies.[1]

Workflow:

-

Solubilization: Dissolve inclusion bodies in 600 mM SB3-8 + 2 mM DTT (to break disulfides) + 6 M Urea (optional, if SB3-8 alone is insufficient).

-

Refolding Buffer Prep: Prepare a large volume (e.g., 50x sample volume) of buffer containing:

-

50 mM Tris, pH 7.5.[1]

-

Arginine (0.5 M) or Glycerol (10%) as stabilizing agents.

-

Redox shuffle (GSH/GSSG) if disulfides are needed.

-

-

Rapid Dilution:

-

Slowly drip the solubilized protein into the rapidly stirring refolding buffer.

-

Mechanism:[3] The SB3-8 concentration drops from 600 mM to ~12 mM (far below CMC). The detergent micelles instantly disintegrate, releasing the protein to fold under the influence of the Arginine/Glycerol.

-

-

Dialysis: Dialyze the large volume to remove the residual SB3-8 monomers (which pass easily through a 3.5 kDa cutoff membrane).

Figure 2: Decision matrix for selecting SB3-8. Note that for long-term stability assays, milder detergents are usually preferred unless the protein is known to be robust.[1]

Part 4: Troubleshooting & Optimization

Protein Precipitation upon Detergent Addition[1]

-

Cause: The local concentration of SB3-8 was too low during addition, or the protein is unstable in C8 detergents.

-

Fix: Ensure the initial addition brings the entire volume to >400 mM immediately. Do not titrate slowly. If instability persists, switch to SB3-10 or SB3-12 (longer chains, lower CMC, milder).[1]

Viscosity Issues

-

Cause: At 500 mM, SB3-8 solutions can be viscous, especially at 4°C.[1]

-

Fix: Perform the solubilization at Room Temperature (RT) if the protein tolerates it, then move to 4°C.

Removal Verification

-

Question: How do I know the detergent is gone after dialysis?

-

Method: Due to the high CMC, standard colorimetric assays (like Bradford) are often inaccurate. Use TLC (Thin Layer Chromatography) or monitor the conductivity if using ionic buffers, although SB3-8 is zwitterionic. The most reliable method is simply calculating the dilution factor: 3 rounds of dialysis (1:100) will reduce SB3-8 to negligible levels due to its high monomer solubility.

References

-

Anatrace Products. Anzergent® 3-8 (SB3-8) Technical Datasheet. Anatrace.[4] Link

-

Krueger-Koplin, R. D., et al. (2004). An evaluation of detergents for NMR structural studies of membrane proteins.[1] Journal of Biomolecular NMR, 28(1), 43-57.[1] Link

-

Columbus, L., et al. (2009). Mixing and Matching Detergents for Membrane Protein NMR Structure Determination.[1] Biochemistry.[3] Link

-

Sigma-Aldrich. Detergent Properties and Applications Guide. Merck. Link

-

Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397.[1] Link

Sources

Navigating the Nuances of Solubilization: A Comparative Analysis of SB3-8 and the Broader Sulfobetaine Detergent Family

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful extraction and stabilization of proteins, particularly integral membrane proteins, is a linchpin in proteomics, structural biology, and therapeutic development. The choice of detergent is a critical variable that dictates the yield, purity, and, most importantly, the functional integrity of the isolated protein. Among the diverse classes of detergents, zwitterionic sulfobetaines have carved a niche for their unique ability to solubilize proteins effectively while preserving their native state. This guide provides an in-depth analysis of the N-alkyl sulfobetaine series, with a specific focus on differentiating the properties and applications of SB3-8 from its longer-chain counterparts like SB3-10, SB3-12, and SB3-14. We will explore the causal relationships between chemical structure and physicochemical properties, offer field-proven experimental protocols, and provide a logical framework for detergent selection to empower researchers in making informed decisions for their specific applications.

The Fundamental Chemistry of Sulfobetaine Detergents

Sulfobetaine detergents are a class of zwitterionic amphiphiles, meaning their molecular structure contains both a positive and a negative charge within the hydrophilic head group, yet they maintain a net neutral charge over a wide pH range.[1][2] This characteristic is central to their utility. Unlike ionic detergents (e.g., SDS), they do not introduce an overwhelming net charge to the protein, thereby preserving its native charge and structure.[1][2][3]

The archetypal structure of the n-alkyl sulfobetaine series (often abbreviated as SB3-n or Zwittergent® 3-n) consists of two key domains:

-

A Hydrophobic Tail: A linear alkyl chain of varying length. The 'n' in the SB3-n nomenclature denotes the number of carbon atoms in this chain (e.g., n=8 for SB3-8).[4][5]

-

A Hydrophilic Head: A polar group containing a positively charged quaternary ammonium ion and a negatively charged sulfonate group, separated by a short propyl spacer.[4][6]

This amphipathic nature allows them to partition into the lipid bilayer of cell membranes, disrupting lipid-lipid and lipid-protein interactions to release membrane proteins into solution.[7][8] The detergent molecules then form a micelle around the hydrophobic domains of the protein, rendering it soluble in aqueous buffers.[8][9]

Caption: General chemical structure of the SB3-n sulfobetaine series.

The Critical Role of Alkyl Chain Length: A Physicochemical Deep Dive

The primary differentiator between members of the SB3-n family is the length of the hydrophobic alkyl chain. This seemingly simple structural variation has profound and predictable consequences on the detergent's physicochemical properties, which in turn govern its behavior and suitability for specific applications.

Critical Micelle Concentration (CMC)

The CMC is the specific concentration at which detergent monomers in a solution begin to self-assemble into organized spherical structures called micelles.[10][11] It represents the maximum concentration of free detergent monomers. Above the CMC, any additional detergent contributes to the formation of more micelles.

Causality: A longer alkyl chain increases the hydrophobicity of the detergent molecule. This makes it less favorable for the monomer to remain dissolved in water, thus driving micelle formation at a lower concentration.

Trend: As the alkyl chain length (n) increases, the CMC decreases.[11][12]

Practical Insight: A lower CMC indicates a more stable micelle and a stronger propensity to partition into membranes.[10][11] However, detergents with very high CMCs are easier to remove from the protein-detergent complex via methods like dialysis, a crucial consideration for many downstream applications.[3][10]

Aggregation Number (Nₐ) and Micellar Weight

The aggregation number is the average number of individual detergent molecules that come together to form a single micelle.[10][11] This, along with the molecular weight of the monomer, determines the average micellar weight.

Causality: The larger hydrophobic surface area of longer alkyl chains favors the formation of larger, more stable micelles to minimize contact with water.

Trend: As the alkyl chain length (n) increases, the aggregation number and average micellar weight increase.[11]

Practical Insight: The size of the micelle is critical. It must be large enough to encapsulate the hydrophobic transmembrane domains of the target protein. Larger proteins or multi-protein complexes may require detergents that form larger micelles (i.e., those with longer alkyl chains).

Table 1: Comparative Physicochemical Properties of the SB3-n Series

| Detergent | Molecular Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length (n) | CMC (mM) | Aggregation Number (Nₐ) | Avg. Micellar Weight (kDa) |

| SB3-8 | C₁₃H₂₉NO₃S | 279.44 | 8 | 300-400 | ~17 | ~4.7 |

| SB3-10 | C₁₅H₃₃NO₃S | 307.50 | 10 | 25-40[13] | ~31 | ~9.5 |

| SB3-12 | C₁₇H₃₇NO₃S | 335.55 | 12 | 2-4[6][14] | 55[6][14] | ~18.5[6][14] |

| SB3-14 | C₁₉H₄₁NO₃S | 363.60 | 14 | 0.1-0.4[13] | 83[13] | ~30.2[13] |

Note: CMC and Nₐ values are approximate and can be influenced by temperature, pH, and ionic strength.[11]

Head-to-Head Comparison: Selecting the Right Sulfobetaine

The data presented in Table 1 provides the foundation for a rational approach to detergent selection. The choice is a balance between solubilizing power and the need for mildness and subsequent removability.

SB3-8 (3-(N,N-Dimethyloctylammonio)propanesulfonate)

-

Profile: The mildest member of the series, characterized by a very high CMC and small micelles.[15]

-

Strengths:

-

Exceptional Mildness: Its short alkyl chain makes it a weak solubilizer, which translates to a lower tendency to disrupt protein-protein interactions within complexes or to denature sensitive proteins.

-

Ease of Removal: The extremely high CMC makes SB3-8 the easiest of the series to remove by dialysis.[10]

-

-

Limitations:

-

Its low hydrophobicity makes it ineffective for solubilizing many integral membrane proteins with extensive transmembrane domains.

-

-

Primary Applications:

-

Solubilization of cytoplasmic membrane proteins where native interactions are paramount.[15]

-

Applications where detergent removal is a critical final step.

-

As an additive to prevent aggregation of some proteins.

-

SB3-10 (3-(Decyldimethylammonio)propanesulfonate)

-

Profile: The "workhorse" of the family, offering a balance between mildness and solubilizing efficacy.

-

Strengths:

-

Limitations:

-

May not be strong enough for particularly stubborn or lipid-rich membrane proteins.

-

-

Primary Applications:

SB3-12 (3-(Dodecyldimethylammonio)propanesulfonate)

-

Profile: A powerful solubilizing agent with a significantly lower CMC and larger micelle size.[6][14]

-

Strengths:

-

Limitations:

-

Difficult to Remove: Its low CMC makes removal by dialysis inefficient.

-

Potential for Disruption: Can interfere with some biological interactions, such as antibody-antigen binding.[19]

-

-

Primary Applications:

SB3-14 (3-(N,N-Dimethylmyristylammonio)propanesulfonate)

-

Profile: The most powerful and aggressive detergent in this series, with a very low CMC.[13]

-

Strengths:

-

Maximum Solubilizing Efficacy: Capable of solubilizing a very broad range of membrane proteins, including those resistant to other detergents.[13]

-

-

Limitations:

-

Very Difficult to Remove: Dialysis is generally not a feasible removal method.

-

Higher Denaturation Risk: The increased power comes with a greater risk of disrupting native protein structure and function compared to its shorter-chain relatives.

-

-

Primary Applications:

Beyond the Standard Series: Amidosulfobetaines

A notable variation of this class is the amidosulfobetaine family (e.g., ASB-14). These detergents incorporate an amide group in their structure, which can alter their solubilization properties. Studies have shown that for certain classes of membrane proteins, amidosulfobetaines like ASB-14 can provide superior solubilization compared to their n-alkyl counterparts.[16][21] They are often included in screening kits for optimizing the extraction of particularly challenging proteins.

Experimental Protocols and Methodologies

The theoretical properties of detergents provide a guide, but empirical testing is essential for success. The following protocols are designed as self-validating systems to identify the optimal sulfobetaine for your specific protein of interest.

Workflow for Detergent Selection

The selection process should be systematic, moving from a broad screen to a focused optimization.

Caption: A logical workflow for screening and selecting an optimal sulfobetaine detergent.

Protocol: Small-Scale Detergent Screening for a Target Membrane Protein

Objective: To empirically determine which sulfobetaine detergent most effectively solubilizes the protein of interest from a membrane preparation while minimizing aggregation and degradation.

Methodology:

-

Membrane Preparation: Isolate the membrane fraction from your cell or tissue lysate using an established protocol, typically involving differential centrifugation culminating in an ultracentrifugation step. Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a known total protein concentration (e.g., 5-10 mg/mL).

-

Detergent Stock Preparation: Prepare 10% (w/v) stock solutions of SB3-8, SB3-10, SB3-12, and SB3-14 in deionized water.

-

Screening Setup: In separate microcentrifuge tubes, combine the membrane suspension with each detergent stock to achieve a final detergent concentration of 1% (w/v). Ensure the final protein concentration is consistent across all samples (e.g., 2 mg/mL). Include a "no detergent" control.

-

Causality: A 1% concentration is well above the CMC for SB3-10, SB3-12, and SB3-14, ensuring micelle formation. For SB3-8, this concentration is below its CMC, so it will act primarily as a monomer. A higher concentration (e.g., 5%) could be tested for SB3-8 if needed.

-

-

Solubilization: Incubate the tubes for 1 hour at 4°C with gentle end-over-end rotation.

-

Causality: Low temperature helps to preserve protein stability and minimize protease activity. Gentle mixing ensures thorough interaction without causing shear-induced damage.

-

-

Clarification: Centrifuge the samples at 100,000 x g for 45 minutes at 4°C to pellet the unsolubilized membrane material.

-

Sample Collection: Carefully collect the supernatant (S) from each tube, which contains the solubilized proteins. Resuspend the pellet (P) in an equal volume of the initial buffer.

-

Analysis: Analyze equal volumes of the starting material (M), supernatant (S), and pellet (P) fractions for each detergent by SDS-PAGE followed by Coomassie staining or Western blotting for your specific target protein.

-

Interpretation: The optimal detergent will show a strong band for your target protein in the supernatant fraction (S) and a depleted band in the pellet fraction (P), indicating efficient solubilization.

Protocol: Scaled-Up Solubilization Using an Optimized Detergent

Objective: To solubilize a larger quantity of membrane protein for downstream purification and analysis using the optimal detergent identified in the screening phase (e.g., SB3-12).

Methodology:

-

Buffer Preparation: Prepare a solubilization buffer containing the appropriate buffering agent, salt, and any necessary additives (e.g., protease inhibitors, glycerol for stability). Example: 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 1 mM TCEP.

-

Membrane Resuspension: Resuspend the prepared membrane pellet in the solubilization buffer to a final protein concentration of 5 mg/mL.

-

Detergent Addition: From a 10% stock solution, add the optimized detergent (e.g., SB3-12) to the desired final concentration (e.g., 1.5% w/v). It is often best to add the detergent slowly while stirring gently on ice.

-

Causality: A detergent-to-protein ratio (w/w) of 2:1 to 4:1 is a common starting point. The final concentration must be kept above the CMC throughout subsequent purification steps to prevent protein aggregation.

-

-

Incubation: Stir the suspension gently at 4°C for 1-2 hours. The optimal time may need to be determined empirically.

-

Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material and protein aggregates.

-

Collection: Carefully decant the supernatant containing the solubilized protein-detergent complexes. This material is now ready for downstream applications like affinity chromatography.[22]

-

Trustworthiness: It is critical to include the detergent (at a concentration above its CMC) in all subsequent chromatography buffers to maintain the solubility and stability of the protein.

-

Conclusion

The sulfobetaine family of detergents offers a versatile toolkit for protein biochemists and drug developers. The difference between SB3-8 and its longer-chain homologs is not one of superiority, but of specific utility dictated by fundamental physicochemical principles. SB3-8 offers unparalleled mildness and ease of removal, making it ideal for sensitive applications not requiring strong solubilization. As the alkyl chain lengthens through SB3-10, SB3-12, and SB3-14, solubilizing power increases dramatically, enabling the extraction of the most challenging membrane proteins, albeit at the cost of increased harshness and difficulty of removal. A systematic, empirical approach, as outlined in this guide, is the most trustworthy path to identifying the optimal detergent that balances high-yield extraction with the preservation of the native structure and function essential for successful research and development.

References

-

Vuillard, L., Marret, N., & Rabilloud, T. (1998). Enhancing protein solubilization with nondetergent sulfobetaines. Electrophoresis, 19(8-9), 1546-1551. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). The comparison of sulfobetaine derivatives properties for detergents/surfactants. Retrieved February 18, 2026, from [Link]

-

Graves, P. R., & Haystead, T. A. J. (2002). Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. In Methods in Enzymology (Vol. 358, pp. 49-61). Academic Press. Retrieved February 18, 2026, from [Link]

-

G-Biosciences. (2013, November 12). What Are the Detergents Commonly Used in Proteomics? Retrieved February 18, 2026, from [Link]

-

G-Biosciences. (2014, March 19). Uncovering the Importance of Detergents in the Study of Membrane Proteins. Retrieved February 18, 2026, from [Link]

-

Santoni, V., Molloy, M., & Rabilloud, T. (2000). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. Electrophoresis, 21(16), 3669-3674. Retrieved February 18, 2026, from [Link]

-

Calbiochem. (n.d.). Detergents. Retrieved February 18, 2026, from [Link]

-

Creative Biolabs. (n.d.). Zwitterionic Detergents. Retrieved February 18, 2026, from [Link]

-

ChemBK. (2024, April 9). ZWITTERGENT 3-08 Detergent. Retrieved February 18, 2026, from [Link]

-

Hjelmeland, L. M. (1980). A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis. Proceedings of the National Academy of Sciences, 77(11), 6368-6370. Retrieved February 18, 2026, from [Link]

-

G-Biosciences. (n.d.). Zwitterionic Detergents for 2D Gel Electrophoresis. Retrieved February 18, 2026, from [Link]

-

Wagner, D. E., Bonenfant, N. R., Sokocevic, D., Des-jardins-Lewon, M., & Weiss, D. J. (2014). Comparative Assessment of Detergent-Based Protocols for Mouse Lung De-Cellularization and Re-Cellularization. BioMed research international, 2014, 918905. Retrieved February 18, 2026, from [Link]

-

SERVA Electrophoresis GmbH. (n.d.). Physicochemical Properties. Retrieved February 18, 2026, from [Link]

-

Henningsen, R., Gale, J. P., & Martin, S. A. (2002). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. Proteomics, 2(11), 1479-1488. Retrieved February 18, 2026, from [Link]

-

Kumar, S., & Aswal, V. K. (2011). Micellar Characteristics and Surface Properties of Some Sulfobetaine Surfactants. Tenside Surfactants Detergents, 48(2), 160-164. Retrieved February 18, 2026, from [Link]

-

Shvets, A. A., Fesenko, A. A., & Ivanov, V. T. (2022). Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics. International Journal of Molecular Sciences, 23(22), 13915. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (2015, November 29). Can any body advise me about detergent extraction of difficult membrane proteins and common detergents used? Retrieved February 18, 2026, from [Link]

-

Krivosheev, A. V., & Shaitan, K. V. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Biomolecules, 7(3), 50. Retrieved February 18, 2026, from [Link]

-

Aisenbrey, C., & Bechinger, B. (2014). Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(3), 957-965. Retrieved February 18, 2026, from [Link]

-

CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. Retrieved February 18, 2026, from [Link]

-

University of California, Berkeley. (n.d.). Protocol - Protein expression and purification. Retrieved February 18, 2026, from [Link]

-

Cepham Life Sciences. (n.d.). Sulfobetaine 3-10 (SB 3-10). Retrieved February 18, 2026, from [Link]

-

Cepham Life Sciences. (n.d.). Sulfobetaine 3-12 (SB 3-12). Retrieved February 18, 2026, from [Link]

-

Synaptic Systems. (n.d.). Protocol for Maltose binding protein Antibody Immunoprecipitation. Retrieved February 18, 2026, from [Link]

-

HSC Chemistry & Physics. (n.d.). Structure & Action of Soaps and Detergents. Retrieved February 18, 2026, from [Link]

-

G-Biosciences. (n.d.). Sulfobetaine 3-12 (SB 3-12). Retrieved February 18, 2026, from [Link]

-

Liberi, G., Gitti, F., & Scopes, R. K. (1989). Potential of the sulfobetaine detergent Zwittergent 3-12 as a desorbing agent in biospecific and bioselective affinity chromatography. Journal of Chromatography A, 497, 87-100. Retrieved February 18, 2026, from [Link]

-

Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved February 18, 2026, from [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Zwitterionic Detergents for 2D Gel Electrophoresis [gbiosciences.com]

- 3. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 4. Sulfobetaine 3-10 (SB 3-10) (n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) – Cepham Life Sciences [cephamlsi.com]

- 5. cephamls.com [cephamls.com]

- 6. Sulfobetaine 3-12 (SB 3-12) [gbiosciences.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. med.unc.edu [med.unc.edu]

- 9. cusabio.com [cusabio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. serva.de [serva.de]

- 12. researchgate.net [researchgate.net]

- 13. Sulfobetaine 3-14 (SB 3-14) Detergent | AAT Bioquest [aatbio.com]

- 14. Sulfobetaine 3-12 (SB 3-12) Detergent | AAT Bioquest [aatbio.com]

- 15. chembk.com [chembk.com]

- 16. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. Potential of the sulfobetaine detergent Zwittergent 3-12 as a desorbing agent in biospecific and bioselective affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulfobetaine-12 | Zwittergent 3-12 Detergent | TargetMol [targetmol.com]

- 21. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cube-biotech.com [cube-biotech.com]

The Advent and Evolution of Sulfobetaine Surfactants in Proteomics: A Technical Guide

This in-depth guide explores the history, development, and application of sulfobetaine surfactants in the field of proteomics. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of these unique zwitterionic detergents, from their fundamental chemical properties to their advanced applications in modern proteomics workflows.

Introduction: The Zwitterionic Advantage in a Complex World

The study of proteins, or proteomics, is fundamental to understanding cellular function, disease mechanisms, and therapeutic interventions. A significant challenge in this field lies in the extraction and solubilization of proteins from their native environments, particularly the complex lipid bilayer of cell membranes, without compromising their structural and functional integrity. Sulfobetaine surfactants have emerged as powerful tools to address this challenge.

Sulfobetaines are a class of zwitterionic detergents, meaning they possess both a positively and a negatively charged functional group, resulting in a net neutral charge.[1] This unique characteristic positions them as an intermediate between harsh ionic detergents, which can denature proteins, and milder non-ionic detergents, which may lack the efficacy to break strong protein-protein interactions.[2][3] The general structure of a sulfobetaine surfactant consists of a hydrophobic tail and a hydrophilic head group containing a quaternary ammonium cation and a sulfonate anion.[4]

Caption: General chemical structure of a sulfobetaine surfactant.

Historical Perspective and Key Developments

The journey of sulfobetaine surfactants in proteomics began with the recognition of their unique solubilizing properties. Early research focused on synthesizing various sulfobetaine derivatives and characterizing their physicochemical properties, such as critical micelle concentration (CMC) and their ability to reduce surface tension.[5][6][7]

A significant milestone was the introduction of non-detergent sulfobetaines (NDSBs) .[8][9] These compounds possess a shorter hydrophobic tail compared to traditional detergents, which prevents them from forming micelles.[10] This characteristic allows them to effectively solubilize proteins without the denaturing effects often associated with micelle-forming detergents, making them easier to remove by dialysis.[10] NDSBs have been shown to be particularly useful in preventing protein aggregation during refolding studies and in improving the resolution of isoelectric focusing.[8][11][12]

The development of amidosulfobetaines, such as ASB-14 , represented another major advancement. These surfactants proved to be more effective than the commonly used zwitterionic detergent CHAPS in solubilizing challenging membrane proteins, including ion channels and G-protein coupled receptors (GPCRs), for analysis by two-dimensional gel electrophoresis (2D-GE) and mass spectrometry.[13]

The following table summarizes the properties of some common sulfobetaine surfactants used in proteomics:

| Surfactant | Chemical Name | Molecular Weight ( g/mol ) | CMC (mM) | Key Applications |

| CHAPS | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | 614.88 | 4-8 | Solubilization of membrane proteins, 2D-GE |

| ASB-14 | Amidosulfobetaine-14 | 335.5 | ~2.5 | Solubilization of integral membrane proteins for 2D-GE and MS |

| NDSB-201 | 3-(N,N-Dimethylmyristylammonio)propanesulfonate | 335.5 | >1000 | Protein refolding, isoelectric focusing |

| C8SBO | Octylsulfobetaine | 263.4 | 120-150 | General protein solubilization |

Mechanism of Action: A Balancing Act of Interactions

The efficacy of sulfobetaine surfactants in proteomics stems from their ability to disrupt protein-protein and lipid-protein interactions while preserving the native protein structure.[2][14] Their hydrophobic tails interact with the non-polar regions of proteins, effectively shielding them from the aqueous environment and preventing aggregation.[3] Simultaneously, their zwitterionic head groups maintain a neutral net charge, which minimizes interference with electrophoretic and chromatographic separations.[2][3]

This dual nature allows sulfobetaines to gently extract proteins from membranes and keep them soluble in solution, making them compatible with a wide range of downstream applications, including enzyme assays, immunoassays, and mass spectrometry.[1][14]

Caption: Sulfobetaine-mediated protein solubilization from a lipid membrane.

Experimental Protocols: Putting Theory into Practice

The versatility of sulfobetaine surfactants allows for their integration into various proteomics workflows. Below are two representative protocols.

Protein Extraction from Mammalian Cells for 2D-Gel Electrophoresis

This protocol describes the use of an amidosulfobetaine-containing lysis buffer for the efficient extraction of total proteins from cultured mammalian cells.

Materials:

-

Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) ASB-14, 40 mM Tris, 1% (w/v) DTT, 1% (v/v) Protease Inhibitor Cocktail.

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Aspirate PBS and add 1 mL of ice-cold Lysis Buffer per 10⁷ cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the solubilized proteins.

-

Determine protein concentration using a compatible protein assay (e.g., Bradford assay after detergent removal or a detergent-compatible assay).

-

The protein extract is now ready for isoelectric focusing, the first dimension of 2D-GE.

In-Solution Digestion of a Protein Sample for Mass Spectrometry

This protocol outlines a method for the in-solution tryptic digestion of a protein sample solubilized with a mass spectrometry-compatible sulfobetaine.

Materials:

-

Protein sample in a suitable buffer

-

Mass spectrometry-compatible sulfobetaine (e.g., some commercially available acid-labile sulfobetaines)

-

100 mM Ammonium Bicarbonate

-

10 mM Dithiothreitol (DTT)

-

55 mM Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

To the protein sample, add the MS-compatible sulfobetaine to a final concentration of 0.1% (w/v).

-

Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

-

Stop the digestion and degrade the acid-labile surfactant by adding formic acid to a final concentration of 0.5%. Incubate at 37°C for 45 minutes.

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

-

The supernatant containing the peptides is now ready for analysis by LC-MS/MS.

Advanced Applications and Future Directions

The development of novel sulfobetaine surfactants continues to push the boundaries of proteomics research. Recent advancements include the synthesis of "Gemini" sulfobetaine surfactants, which consist of two surfactant molecules linked by a spacer group, exhibiting enhanced surface activity and solubilization efficiency.[5][15]

Furthermore, the quest for mass spectrometry-compatible surfactants has led to the development of degradable sulfobetaines.[16] These surfactants can be cleaved by acid, light, or other stimuli, breaking them down into smaller, non-interfering molecules prior to mass spectrometry analysis.[17][18][19] This innovation streamlines sample preparation workflows and improves the sensitivity and quality of mass spectrometry data.[16][17]

The unique properties of sulfobetaines also make them valuable in other areas of biochemical research, including:

-

Enhanced Oil Recovery: Their ability to reduce interfacial tension is being explored for improved oil extraction.[6][20][21][22]

-

Biomedical Applications: Their biocompatibility and antifouling properties are advantageous for drug delivery systems and medical device coatings.[4]

-

Electrochemistry: Their influence on electron transfer processes is being investigated for the development of new electrochemical sensors and devices.[23]

Conclusion

Sulfobetaine surfactants have carved a crucial niche in the field of proteomics. Their unique zwitterionic nature provides a delicate balance between effective protein solubilization and the preservation of protein integrity. From the early non-detergent sulfobetaines to the modern degradable surfactants, their evolution has been driven by the ever-increasing demands of proteomics research. As we continue to explore the complexities of the proteome, the development of even more sophisticated and versatile sulfobetaine surfactants will undoubtedly play a pivotal role in future discoveries.

References

-

Ningrum, E. O., et al. (2021). Developments on Synthesis and Applications of Sulfobetaine Derivatives: A Brief Review. Molekul, 16(2), 133-144. [Link]

-

Wang, Y., et al. (2019). Synthesis and properties evaluation of sulfobetaine surfactant with double hydroxyl. Journal of Surfactants and Detergents, 22(5), 1145-1153. [Link]

-

Henningsen, R., et al. (2002). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. Proteomics, 2(11), 1479-1488. [Link]

-

Detergents for Cell Lysis and Protein Extraction in Biological Research. (n.d.). Boster Bio. [Link]

-

Uncovering the Role of Detergents in Protein Solubilization. (2013, March 6). G-Biosciences. [Link]

-

Luo, L., et al. (2023). Studies on the Synthesis and Application Properties of a Betaine Surfactant with a Benzene Ring Structure. Molecules, 28(7), 3097. [Link]

-

Vuillard, L., et al. (1995). Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification. The Biochemical journal, 305(Pt 1), 337–343. [Link]

-

Synthesis of Sulfobetaine Gemini Surfactants. (2018, October 9). Scribd. [Link]

-

Sulfobetaine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Vuillard, L., Braun-Breton, C., & Rabilloud, T. (1995). Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification. Biochemical Journal, 305(1), 337-343. [Link]

-

Goldberg, M. E., et al. (1997). Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation. FEBS letters, 411(1), 21-27. [Link]

-

Expert-Bezancon, N., et al. (2003). Physical-chemical features of non-detergent sulfobetaines active as protein-folding helpers. Biophysical chemistry, 100(1-3), 459–469. [Link]

-

Role of Non-Detergent Sulfobetaines in Protein Purification. (2017, September 12). G-Biosciences. [Link]

-

The High Interfacial Activity of Betaine Surfactants Triggered by Nonionic Surfactant: The Vacancy Size Matching Mechanism of Hydrophobic Groups. (2022). MDPI. [Link]

-

Chapter 1: Review of Surfactants, Structural Properties and Their Role in Electrochemistry. (2023, October 11). IntechOpen. [Link]

-

The structure effect on the surface and interfacial properties of zwitterionic sulfobetaine surfactants for enhanced oil recovery. (2015). RSC Publishing. [Link]

-

Micellar Characteristics and Surface Properties of Some Sulfobetaine Surfactants. (2013). ResearchGate. [Link]

-

The Synergistic Effects between Sulfobetaine and Hydrophobically Modified Polyacrylamide on Properties Related to Enhanced Oil Recovery. (2023, February 14). MDPI. [Link]

-

Wang, H., et al. (2010). Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics. Journal of proteome research, 9(11), 6068–6076. [Link]

-

A Nonionic, Cleavable Surfactant for Top-down Proteomics. (2022). PMC. [Link]

-

A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. (2020). PMC. [Link]

-

High‐Throughput Proteomics Enabled by a Photocleavable Surfactant. (2021). ResearchGate. [Link]

Sources

- 1. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The structure effect on the surface and interfacial properties of zwitterionic sulfobetaine surfactants for enhanced oil recovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 15. scribd.com [scribd.com]

- 16. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Nonionic, Cleavable Surfactant for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Studies on the Synthesis and Application Properties of a Betaine Surfactant with a Benzene Ring Structure [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. The Synergistic Effects between Sulfobetaine and Hydrophobically Modified Polyacrylamide on Properties Related to Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

Methodological & Application

Mastering Membrane Protein Solubilization: An Application Guide to Dimethyl(octyl)(3-sulfopropyl)azanium (SB3-8)

Introduction: The Challenge of Taming Membrane Proteins

Integral membrane proteins (IMPs) are the gatekeepers of the cell, mediating a vast array of crucial physiological processes.[1] Their hydrophobic nature, however, makes them notoriously difficult to extract from their native lipid bilayer environment while preserving their structure and function. This guide provides a comprehensive protocol and scientific rationale for the use of the zwitterionic detergent, Dimethyl(octyl)(3-sulfopropyl)azanium, commonly known as octyl sulfobetaine or SB3-8, for the effective solubilization of membrane proteins. Zwitterionic detergents like SB3-8 offer a unique combination of properties, effectively disrupting protein-protein interactions without the harsh, denaturing effects often associated with ionic detergents.[2]

Physicochemical Properties of SB3-8: A Detergent Profile

Understanding the physicochemical properties of a detergent is paramount to designing a successful solubilization strategy. SB3-8 is a member of the sulfobetaine family of zwitterionic detergents, characterized by a positively charged quaternary ammonium ion and a negatively charged sulfonate group, resulting in a net neutral charge over a wide pH range.[3][4]

| Property | Value | Significance in Membrane Protein Solubilization |

| Synonyms | Octyl sulfobetaine, Sulfobetaine-8, Zwittergent 3-08 | Facilitates literature and supplier searches.[3][5][6] |

| Molecular Weight | 279.44 g/mol | Essential for calculating molar concentrations.[5] |

| Critical Micelle Concentration (CMC) | ~330-390 mM | A high CMC indicates that a higher concentration of the detergent is required to form micelles, which are essential for encapsulating and solubilizing membrane proteins. This property also facilitates easier removal of the detergent during downstream purification steps.[2][6] |

| Aggregation Number | ~41 (for the related SB3-10) | This represents the average number of detergent monomers in a micelle, influencing the size of the protein-detergent complex. A specific value for SB3-8 is not readily available in the literature, so the value for the closely related SB3-10 is provided as an estimate.[7] |

| Detergent Class | Zwitterionic | Combines the solubilizing power of ionic detergents with the milder, non-denaturing nature of non-ionic detergents, making it ideal for maintaining protein integrity.[2] |

Mechanism of Solubilization: A Stepwise Process

The solubilization of a membrane protein by SB3-8 is a multi-step process driven by the amphipathic nature of the detergent.

Figure 1. The stepwise mechanism of membrane protein solubilization by detergents like SB3-8.

Initially, SB3-8 monomers insert into the lipid bilayer, disrupting the native lipid-lipid interactions. As the concentration of SB3-8 reaches and surpasses its critical micelle concentration (CMC), the lipid bilayer becomes saturated and begins to break apart, forming mixed micelles containing the membrane protein, lipids, and detergent.[8] Ultimately, the integral membrane protein is encapsulated within a detergent micelle, forming a soluble protein-detergent complex in the aqueous buffer.[8]

Experimental Protocol: Solubilization of Membrane Proteins with SB3-8

This protocol provides a general framework for the solubilization of a target membrane protein. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for each specific protein.

Materials:

-

Cells or tissues expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

-

Membrane Wash Buffer: 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 1 mM EDTA

-

Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, and a working concentration of SB3-8 (start with a concentration at least 2x the CMC, e.g., 780 mM or ~21.8% w/v, and optimize)

-

SB3-8 Stock Solution: 20% (w/v) in deionized water

-

Dounce homogenizer or sonicator

-

High-speed and ultracentrifuge

-

Spectrophotometer or protein assay reagents (e.g., BCA assay)

Protocol Workflow:

Figure 2. A streamlined workflow for the solubilization of membrane proteins using SB3-8.

Step-by-Step Methodology:

-

Membrane Preparation: a. Homogenize cells or tissues in ice-cold Lysis Buffer using a Dounce homogenizer or sonicator. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cellular debris. c. Carefully collect the supernatant and transfer it to an ultracentrifuge tube. d. Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction. e. Discard the supernatant (cytosolic fraction). f. Resuspend the membrane pellet in ice-cold Membrane Wash Buffer to remove loosely associated proteins. g. Repeat the ultracentrifugation step (100,000 x g for 1 hour at 4°C). h. Discard the supernatant and retain the washed membrane pellet.

-

Protein Quantification: a. Resuspend a small aliquot of the washed membrane pellet in a buffer compatible with your chosen protein assay (e.g., BCA assay). b. Determine the total protein concentration of your membrane preparation. This is crucial for optimizing the detergent-to-protein ratio.

-

Solubilization with SB3-8: a. Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. b. Add the SB3-8 stock solution to the desired final concentration. A good starting point is a detergent-to-protein ratio of 10:1 (w/w).[9] c. Incubate the suspension for 1-2 hours at 4°C with gentle end-over-end rotation. The optimal time and temperature may need to be determined empirically for your specific protein.

-

Clarification of Solubilized Proteins: a. Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material. b. Carefully collect the supernatant, which contains the solubilized membrane proteins in SB3-8 micelles.

-

Assessment of Solubilization Efficiency: a. Analyze the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting (if an antibody is available for your target protein) to determine the efficiency of solubilization.

Optimization and Downstream Compatibility

The provided protocol serves as a starting point. For optimal results, it is recommended to perform a detergent screen, varying the concentration of SB3-8 and the detergent-to-protein ratio. Other parameters to consider for optimization include pH, ionic strength, and the inclusion of additives like glycerol or specific lipids that may be required for protein stability.[9]

SB3-8, being a zwitterionic detergent, is generally compatible with a range of downstream applications:

-

Chromatography: Due to its neutral charge, SB3-8 does not interfere with ion-exchange chromatography. It is also compatible with size-exclusion and affinity chromatography, such as Nickel-NTA for His-tagged proteins, provided the detergent concentration is maintained above the CMC in all buffers to prevent protein aggregation.[9][10][11]

-

2D Gel Electrophoresis: Zwitterionic detergents are widely used in the first dimension (isoelectric focusing) of 2D gel electrophoresis as they do not contribute a net charge to the proteins.[12]

-

Structural Studies: While non-ionic detergents are often preferred for crystallization, zwitterionic detergents like SB3-8 can be suitable for some structural biology applications. Detergent exchange into a more "structure-friendly" detergent may be necessary.

-

Reconstitution into Model Membranes: Following solubilization, membrane proteins can be reconstituted into liposomes or nanodiscs for functional studies. This is typically achieved by removing the detergent (e.g., through dialysis or with Bio-Beads), which is facilitated by the high CMC of SB3-8.[8][13][14]

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Solubilization Yield | Insufficient detergent concentration or incubation time. | Increase the SB3-8 concentration (e.g., up to 20:1 detergent-to-protein ratio). Extend the incubation time. Optimize buffer pH and ionic strength. |

| Protein Aggregation | Detergent concentration fell below the CMC. Protein is unstable in SB3-8. | Ensure all buffers used after solubilization contain SB3-8 at a concentration above its CMC. Screen other detergents or add stabilizing agents like glycerol or specific lipids. |

| Loss of Protein Activity | Detergent is denaturing the protein. Essential lipids were stripped away. | Decrease the SB3-8 concentration or incubation time. Try a milder non-ionic detergent. Supplement the solubilization buffer with lipids that are known to be important for the protein's function. |

Conclusion

Dimethyl(octyl)(3-sulfopropyl)azanium (SB3-8) is a versatile and effective zwitterionic detergent for the solubilization of integral membrane proteins. Its unique properties allow for the efficient disruption of cellular membranes while maintaining the structural and functional integrity of the target protein. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can confidently employ SB3-8 to unlock the secrets held within the cell membrane.

References

-

Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers & Detergents. Retrieved February 18, 2026, from [Link]

-

Knol, J., & Sjollema, K. A. (n.d.). Detergent-Mediated Reconstitution of Membrane Proteins. University of Groningen. Retrieved February 18, 2026, from [Link]

- Privat, E., et al. (2022). Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. Methods in Cell Biology, 171, 1-32.

-

QIAGEN. (n.d.). What are the compatibilities of different reagents with Ni-NTA matrices? Retrieved February 18, 2026, from [Link]

- Rabilloud, T. (2009). A critical update on fully denaturing two-dimensional electrophoresis of membrane proteins. Journal of Proteomics, 72(5), 747-756.

-

ResearchGate. (2014). Compatibility-of-reagents-with-Ni-NTA. Retrieved February 18, 2026, from [Link]

- Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117.

-

Cepham Life Sciences. (n.d.). Sulfobetaine-8; SB-8; n-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate. Retrieved February 18, 2026, from [Link]

-

Hopax Fine Chemicals. (n.d.). Sulfobetaine-8 (SB-8). Retrieved February 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084219, N-Octylsulfobetaine. Retrieved February 18, 2026, from [Link].

-

NovoPro. (2023, September 30). Detergent types and critical micelle concentrations (CMC). Retrieved February 18, 2026, from [Link]

- Rigaud, J. L., et al. (1995). Detergent-mediated reconstitution of membrane proteins. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1231(3), 223-246.

- Welling, G. W., et al. (1989). Potential of the sulfobetaine detergent Zwittergent 3-12 as a desorbing agent in biospecific and bioselective affinity chromatography.

- Lee, J., et al. (2019). Biological Characterization of SB3, a Trastuzumab Biosimilar, and the Influence of Changes in Reference Product Characteristics on the Similarity Assessment. BioDrugs, 33(4), 421-431.

- Kalipatnapu, S., & Chattopadhyay, A. (2005). Solubilization of the serpentine receptor bacteriorhodopsin by the sterol-based detergents, CHAPS and cholate: effect of salt and temperature. Biophysical journal, 89(4), 2539-2552.

- Lee, J., et al. (2019). Biological Characterization of SB3, a Trastuzumab Biosimilar, and the Influence of Changes in Reference Product Characteristics on the Similarity Assessment. BioDrugs, 33(4), 421–431.

-

ResearchGate. (2019). Biological Characterization of SB3, a Trastuzumab Biosimilar, and the Influence of Changes in Reference Product Characteristics on the Similarity Assessment. Retrieved February 18, 2026, from [Link]

- Yang, Y. (2016). Can SBWC Replace HPLC in Pharmaceutical Analysis?

- Vu, T. K., et al. (2013). Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase.

-

King, A., Gethings, L. A., & Plumb, R. S. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation. Retrieved February 18, 2026, from [Link]

- Li, M., et al. (2021). Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation. International Journal of Molecular Sciences, 22(20), 11029.

- Al-Sabagh, A. M., et al. (2016). Can SBWC Replace HPLC in Pharmaceutical Analysis?. LCGC North America, 34(2), 124-131.

-

Al-Sabagh, A. M., et al. (2016). Can SBWC Replace HPLC in Pharmaceutical Analysis?. LCGC North America, 34(2), 124-131. Retrieved February 18, 2026, from [Link]

-

PubMed. (2019). Biological Characterization of SB3, a Trastuzumab Biosimilar, and the Influence of Changes in Reference Product Characteristics on the Similarity Assessment. Retrieved February 18, 2026, from [Link]

-

PubMed Central (PMC). (2019). Biological Characterization of SB3, a Trastuzumab Biosimilar, and the Influence of Changes in Reference Product Characteristics on the Similarity Assessment. Retrieved February 18, 2026, from [Link]

- PubMed. (1990). Enhancing protein solubilization with nondetergent sulfobetaines. BioTechniques, 8(3), 258-260.

-

PubMed Central (PMC). (2013). Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase. Retrieved February 18, 2026, from [Link]

-

MDPI. (2021). Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation. Retrieved February 18, 2026, from [Link]

Sources

- 1. Engineering of soluble bacteriorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of the sulfobetaine detergent Zwittergent 3-12 as a desorbing agent in biospecific and bioselective affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cephamls.com [cephamls.com]

- 4. Sulfobetaine 3-10 (SB 3-10) (n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) – Cepham Life Sciences [cephamlsi.com]

- 5. N-Octylsulfobetaine | C13H29NO3S | CID 3084219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfobetaine-8 (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 7. Two-dimensional polyacrylamide gel electrophoresis of membrane proteins. [fredi.hepvs.ch]

- 8. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detergent delipidation and solubilization strategies for high-resolution NMR of the membrane protein bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cube-biotech.com [cube-biotech.com]

- 12. arxiv.org [arxiv.org]

- 13. d-nb.info [d-nb.info]

- 14. files01.core.ac.uk [files01.core.ac.uk]

Using Dimethyl(octyl)(3-sulfopropyl)azanium for ion exchange chromatography

Application Note: High-Resolution Ion Exchange Chromatography of Hydrophobic Proteins Using Dimethyl(octyl)(3-sulfopropyl)azanium (SB3-8)

Abstract

This technical guide details the application of Dimethyl(octyl)(3-sulfopropyl)azanium (commonly known as Sulfobetaine 3-8 or SB3-8 ) as a mobile phase modifier in Ion Exchange Chromatography (IEX). Unlike ionic detergents (e.g., SDS, CTAB) that override native protein charges, or non-ionic detergents (e.g., Triton X-100) that are difficult to remove, SB3-8 offers a unique "Goldilocks" profile: it is zwitterionic (net-neutral), non-denaturing, and possesses a high Critical Micelle Concentration (CMC ~330 mM). This high CMC allows for rapid removal via dialysis post-purification, solving a major bottleneck in membrane protein therapeutics.

Introduction: The Hydrophobic Challenge in IEX

Ion Exchange Chromatography (IEX) relies on the electrostatic interaction between a protein’s surface charge and the stationary phase. However, hydrophobic proteins (membrane proteins, inclusion bodies) aggregate in the aqueous buffers required for IEX.

The Traditional Dilemma:

-

Ionic Detergents (SDS): Solubilize well but coat the protein in charge, overriding the native pI and making IEX separation impossible.

-

Non-Ionic Detergents (Triton/Tween): Allow IEX but bind tightly to hydrophobic patches and form large micelles with low CMCs, making them nearly impossible to remove downstream without specific resins.[1]

The SB3-8 Solution: Dimethyl(octyl)(3-sulfopropyl)azanium acts as a zwitterionic shield . It caps hydrophobic domains to prevent aggregation but maintains a net-zero charge over a wide pH range (2–12). Consequently, it does not bind to the cation or anion exchange resin, allowing the protein to elute based solely on its native charge properties. Its short octyl (C8) chain results in a high CMC, ensuring the detergent exists primarily as monomers upon dilution, facilitating rapid dialysis.

Physicochemical Profile: SB3-8

| Property | Value | Implication for Chromatography |

| IUPAC Name | 3-(Dimethyl(octyl)ammonio)propane-1-sulfonate | Short C8 chain = weak hydrophobicity but high solubility. |

| Molecular Weight | 279.44 g/mol | Small size facilitates diffusion through dialysis membranes. |

| CMC (H2O) | ~330–400 mM (~9-11%) | Critical: Requires high concentrations to form micelles, but easy to dialyze out. |

| Charge | Zwitterionic (Inner Salt) | Net neutral; does not bind to Q, S, DEAE, or CM resins. |

| UV Absorbance | Transparent at 280 nm | Does not interfere with protein detection (unlike Triton). |

| Aggregation # | Low (< 20) | Forms small micelles; better resolution in GPC/SEC if used. |

Mechanism of Action